molecular formula C25H25F3N6O2S B12367491 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B12367491
M. Wt: 530.6 g/mol
InChI Key: LOEILTAMPZKISF-UHFFFAOYSA-N
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Description

4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrimidine or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be studied for its potential as a pharmaceutical agent, given the known bioactivity of pyrimidine derivatives.

Medicine

In medicine, research could focus on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine
  • 4-(1-ethylsulfonylindol-3-yl)-N-(4-morpholin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

The uniqueness of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H25F3N6O2S

Molecular Weight

530.6 g/mol

IUPAC Name

4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C25H25F3N6O2S/c1-2-37(35,36)34-16-20(19-5-3-4-6-22(19)34)23-21(25(26,27)28)15-30-24(32-23)31-17-7-9-18(10-8-17)33-13-11-29-12-14-33/h3-10,15-16,29H,2,11-14H2,1H3,(H,30,31,32)

InChI Key

LOEILTAMPZKISF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC=C(C=C4)N5CCNCC5

Origin of Product

United States

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